N-Benzoylleucine methyl ester
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Overview
Description
N-Benzoylleucine methyl ester is a chemical compound with the molecular formula C14H19NO3 It is a derivative of leucine, an essential amino acid, and is characterized by the presence of a benzoyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group of leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoylleucine methyl ester can be synthesized through the esterification of N-benzoylleucine. One common method involves the reaction of N-benzoylleucine with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of trimethylchlorosilane (TMSCl) with methanol, which has been shown to be an effective system for the esterification of various carboxylic acids . This method offers advantages such as mild reaction conditions, simple workup procedures, and good to excellent yields.
Chemical Reactions Analysis
Types of Reactions
N-Benzoylleucine methyl ester undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution reactions.
Reduction: The compound can be reduced to form the corresponding alcohol, N-benzoylleucine alcohol, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkoxides or amines.
Major Products Formed
Hydrolysis: N-Benzoylleucine and methanol.
Reduction: N-Benzoylleucine alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzoylleucine methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and hydrolysis reactions.
Biology: The compound has been studied for its potential cytotoxic effects.
Medicine: Due to its cytotoxic properties, this compound is being investigated for its potential use in cancer therapy.
Industry: It is used in the production of various pharmaceuticals and as a building block for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism by which N-Benzoylleucine methyl ester exerts its effects, particularly its cytotoxicity, involves the inhibition of specific cellular pathways. The compound is believed to interfere with protein synthesis and cell division, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with key enzymes and proteins within the cell .
Comparison with Similar Compounds
N-Benzoylleucine methyl ester can be compared with other similar compounds, such as:
N-Benzoyl-l-leucine: This compound lacks the methyl ester group and is less reactive in esterification reactions.
N-Benzoyl-l-arginine methyl ester: Similar in structure but contains an arginine residue instead of leucine, leading to different reactivity and biological activity.
N-Benzoyl-l-phenylalanine methyl ester: Contains a phenylalanine residue, which affects its chemical properties and applications.
This compound is unique due to its specific combination of a benzoyl group and a leucine residue, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3005-60-5 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
methyl 2-benzamido-4-methylpentanoate |
InChI |
InChI=1S/C14H19NO3/c1-10(2)9-12(14(17)18-3)15-13(16)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,16) |
InChI Key |
BWMCGUZUOFOKJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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